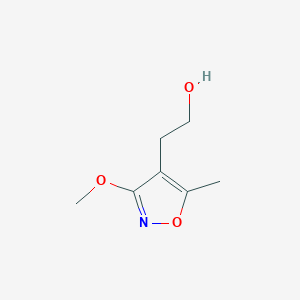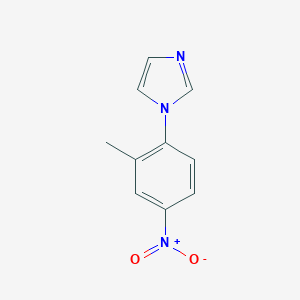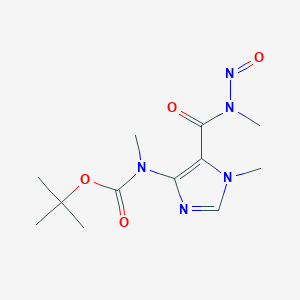
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It is a synthetic compound that is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is not fully understood. However, it is believed to act on various pathways in the body, including the GABAergic and glutamatergic systems. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various biochemical and physiological effects. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress. Additionally, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds and as a ligand in coordination chemistry. Additionally, this compound has shown potential in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its cost. It is a synthetic compound and can be expensive to produce.
Orientations Futures
There are several future directions for research involving 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole. One area of research is the development of new drugs using this compound as a building block. Another area of research is the investigation of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 4-(2-nitrosoethyl)-3-methoxy-5-methylisoxazole, which is then reduced with zinc and hydrochloric acid to give the final product.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various scientific research applications. It is used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. This compound has been used in the development of new drugs and has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
143006-89-7 |
|---|---|
Nom du produit |
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5-6(3-4-9)7(10-2)8-11-5/h9H,3-4H2,1-2H3 |
Clé InChI |
VVTPLPTXQSOUOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCO |
SMILES canonique |
CC1=C(C(=NO1)OC)CCO |
Synonymes |
4-Isoxazoleethanol,3-methoxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)







![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)

